molecular formula C8H4FNO2 B2532522 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 94514-21-3

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B2532522
Key on ui cas rn: 94514-21-3
M. Wt: 165.123
InChI Key: DVDRUQOUGHIYCB-UHFFFAOYSA-N
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Patent
US04680412

Procedure details

8.2 parts (0.137 mole) of urea are added to 185 parts of the distillate (containing 43.4 parts (0.261 mole) of 4-fluorophthalic anhydride). The mixture is stirred for 3 hours at 135°-140° C., after which the evolution of gas is complete, and is finally heated for a further 10 minutes at 160° C. The solvent is distilled off (144.2 parts) at 115°-130° C. and under 0.3 mbar. According to gas chromatography, it contains 9.6 parts of 4-fluorophthalimide. The distillation residue is stirred with water, and the product is filtered off under suction, washed and dried, 31 parts of 4-fluorophthalimide of melting point 174°-176° C. being obtained. The total yield is 40.6 parts (94.2% of theory) of 4-fluorophthalimide.
Name
Quantity
0.137 mol
Type
reactant
Reaction Step One
Quantity
0.261 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]([NH2:4])=[O:3].[F:5][C:6]1[CH:7]=[C:8]2C(=O)O[C:10](=[O:11])[C:9]2=[CH:15][CH:16]=1>>[F:5][C:6]1[CH:16]=[C:15]2[C:2](=[O:3])[NH:4][C:10](=[O:11])[C:9]2=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0.137 mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0.261 mol
Type
reactant
Smiles
FC=1C=C2C(C(=O)OC2=O)=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 hours at 135°-140° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off (144.2 parts) at 115°-130° C.
STIRRING
Type
STIRRING
Details
The distillation residue is stirred with water
FILTRATION
Type
FILTRATION
Details
the product is filtered off under suction
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C2C(C(=O)NC2=O)=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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